molecular formula C14H11ClN2O4 B3013620 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid CAS No. 568566-63-2

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid

Cat. No.: B3013620
CAS No.: 568566-63-2
M. Wt: 306.7
InChI Key: DCERYSHTLDLALI-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid (2-CMA-5-NB) is a nitrobenzoic acid derivative that has been used in scientific research for a variety of purposes. It is an organic compound with a molecular weight of 243.6 g/mol, and it has a melting point of 300-302 °C. It is a colorless solid that is soluble in water and organic solvents.

Scientific Research Applications

Synthesis of Chlorantraniliprole The synthesis of chlorantraniliprole involves using 3-methyl-2-nitrobenzoic acid as a starting material and performing a series of chemical reactions including esterification, reduction, chlorination, and aminolysis. This process results in the formation of the key intermediate 2-amino-5-chloro-N,3-dimethylbenzamide, which is further amidated to produce chlorantraniliprole with an overall yield of 55% (Chen Yi-fen et al., 2010).

Synthesis of 5-(2-Amino-4-chlorophenyl)tetrazole The compound 2-amino-4-chlorocyanobenzene, derived from 4-chloro-2-nitrobenzoic acid, undergoes a series of reactions including cyanidation, hydrogenation, and reaction with sodium azide to form 5-(2-amino-4-chlorophenyl)tetrazole. This product is confirmed to have 99% purity by HPLC and is characterized using various spectroscopic methods (Li Fu-gang, 2006).

Synthesis, Crystal Structure, and Cytotoxic Properties The compound 5-chloro-2-nitrobenzoic acid is utilized to synthesize a silver(I) complex with notable cytotoxic properties. The structure of this complex is determined through X-ray diffraction and is further characterized by its unique coordination and molecular interactions, forming chains in its crystal structure (Nong Wang & Qi Shi, 2011).

Synthesis and Characterization of Chloranthraniliprole Similar to the previous process, this method involves synthesizing 2-amino-3-methylbenzoic acid and then converting it into chloranthraniliprole through a series of chemical reactions. The total yield of this process is 37.0%, and the purity of the final product is 96.05% (Zheng Jian-hong, 2012).

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-12-4-2-1-3-9(12)8-16-13-6-5-10(17(20)21)7-11(13)14(18)19/h1-7,16H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERYSHTLDLALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324564
Record name 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

568566-63-2
Record name 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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